molecular formula C14H11Cl2NO3 B020550 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid CAS No. 100623-27-6

2-(3,5-Dichloro-4-methoxyanilino)benzoic acid

Cat. No. B020550
CAS RN: 100623-27-6
M. Wt: 312.1 g/mol
InChI Key: UZTXFSDUGHCLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichloro-4-methoxyanilino)benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as arthritis, menstrual cramps, and postoperative pain.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting the activity of COX, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Diclofenac has also been shown to have an effect on platelet aggregation, which can lead to an increased risk of bleeding. In addition, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid has been shown to have an effect on the gastrointestinal tract, which can lead to an increased risk of gastrointestinal bleeding and ulceration.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it is important to note that 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid can have a number of side effects, including gastrointestinal bleeding and ulceration. In addition, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid can have an effect on platelet aggregation, which can lead to an increased risk of bleeding. These side effects should be taken into consideration when using 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid in laboratory experiments.

Future Directions

There are a number of future directions for 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid research. One area of research is the development of new 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid derivatives that have improved efficacy and reduced side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic properties of 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid. Finally, there is a need for further research into the long-term effects of 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid use, particularly with respect to its effects on the gastrointestinal tract and cardiovascular system.
Conclusion:
In conclusion, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is a potent anti-inflammatory and analgesic drug that is widely used for the treatment of pain, inflammation, and fever. It works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Diclofenac has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. While 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is widely used in laboratory experiments, it is important to take its side effects into consideration. There are a number of future directions for 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid research, including the development of new derivatives and investigating its molecular mechanisms.

Synthesis Methods

Diclofenac can be synthesized using various methods, including the Grignard reaction, Friedel-Crafts acylation, and Suzuki coupling. The most commonly used method for synthesizing 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is the Grignard reaction, which involves the reaction of 2-amino-5-chlorobenzophenone with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 3,5-dichloro-4-methoxybenzoyl chloride to form 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Diclofenac is also known to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. This makes 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid a potent anti-inflammatory agent.

properties

CAS RN

100623-27-6

Product Name

2-(3,5-Dichloro-4-methoxyanilino)benzoic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

IUPAC Name

2-(3,5-dichloro-4-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H11Cl2NO3/c1-20-13-10(15)6-8(7-11(13)16)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

UZTXFSDUGHCLPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)NC2=CC=CC=C2C(=O)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)NC2=CC=CC=C2C(=O)O)Cl

synonyms

Benzoic acid, 2-[(3,5-dichloro-4-methoxyphenyl)amino]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.